
tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate, commonly known as TBPC, is an organic compound with a wide range of applications in scientific research. It is a phosphocholine derivative with a tert-butyl group attached to the hydroxyhexanoate moiety. TBPC is a versatile compound that can be used to study the interactions between lipids and proteins, as well as to investigate the effects of phosphorylation on enzyme activity and protein-protein interactions.
科学的研究の応用
TBPC is used in a variety of scientific research applications. It has been used to study the interactions between lipids and proteins, as well as to investigate the effects of phosphorylation on enzyme activity and protein-protein interactions. TBPC has also been used to study the effects of phosphorylation on the structure and function of proteins, as well as to investigate the role of phosphorylation in signal transduction pathways. TBPC has also been used to study the effects of phosphorylation on cell metabolism and the regulation of gene expression.
作用機序
TBPC acts as a reversible inhibitor of protein kinases. It binds to the active site of the kinase, blocking the binding of ATP and preventing the phosphorylation of substrates. The binding of TBPC to the kinase also disrupts the enzyme's catalytic cycle, preventing the phosphorylation of substrates.
Biochemical and Physiological Effects
TBPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, as well as to modulate the activity of other enzymes and cell signaling pathways. TBPC has also been shown to regulate the expression of genes involved in cell metabolism, as well as to affect the structure and function of proteins.
実験室実験の利点と制限
TBPC has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a highly specific inhibitor of protein kinases, making it an ideal tool for studying the effects of phosphorylation on enzyme activity and protein-protein interactions. However, TBPC has several limitations for lab experiments. It is not water-soluble, making it difficult to use in aqueous solutions. Additionally, it is not a very stable compound and is easily degraded by light and heat.
将来の方向性
TBPC has a wide range of applications in scientific research and has the potential to be used in a variety of new and innovative ways. Some potential future directions for TBPC include: further investigation into its role in signal transduction pathways; development of new methods for synthesizing TBPC; investigation into its effects on gene expression; and exploration of new applications for TBPC in drug development. Additionally, further research into the biochemical and physiological effects of TBPC could lead to a better understanding of the role of phosphorylation in cell metabolism and gene regulation.
合成法
TBPC is synthesized through a two-step process. In the first step, tert-butyl 6-hydroxyhexanoate is reacted with phosphoryl chloride to form tert-butyl 6-(O-Phosphorylcholine)hydroxyhexanoate. In the second step, the product is reacted with a base such as potassium hydroxide or sodium hydroxide to form the desired product. The reaction can be carried out in either an aqueous or non-aqueous medium.
特性
IUPAC Name |
[6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32NO6P/c1-15(2,3)22-14(17)10-8-7-9-12-20-23(18,19)21-13-11-16(4,5)6/h7-13H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJAYILGKOYKRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32NO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675747 |
Source


|
| Record name | 6-tert-Butoxy-6-oxohexyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate | |
CAS RN |
73839-23-3 |
Source


|
| Record name | 3,5,12-Trioxa-4-phosphatetradecan-1-aminium, 4-hydroxy-N,N,N,13,13-pentamethyl-11-oxo-, inner salt, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73839-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-tert-Butoxy-6-oxohexyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

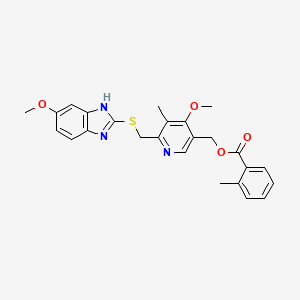
![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)

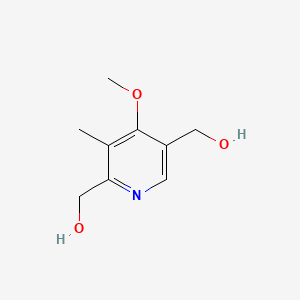
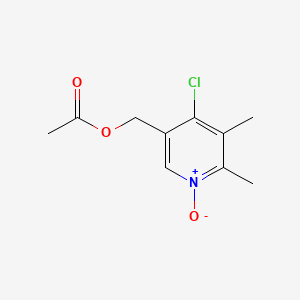
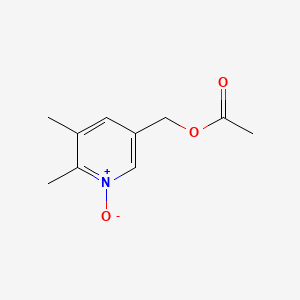


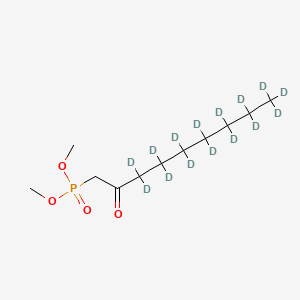
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phe](/img/no-structure.png)
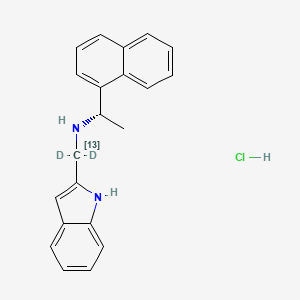
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)